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molecular formula C10H18N2O3S B8347633 C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide

C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide

Cat. No. B8347633
M. Wt: 246.33 g/mol
InChI Key: JOHMPYMLQFGZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816326B2

Procedure details

A solution of amine hydrochloride 1200-D (520 mg) in 40 mL of dichloromethane was treated with 20 mL of aqueous saturated sodium bicarbonate solution and stirred vigorously for 10 min at 0° C. Stirring was stopped and layers were allowed to separate. Phosgene (10 mL of 20% solution in toluene) was added to the organic layer (lower layer) in one portion. The mixture was vigorously stirred immediately after addition for 10 min at 0° C. and further stirred at room temp for 3 h. The mixture was diluted with 100 mL of dichloromethane and layers were separated. The organic layer was washed with 50 mL of cold aqueous saturated sodium bicarbonate solution and dried over magnesium sulfate. The organic layer was filtered and diluted with 15 mL of toluene. The resulting solution was concentrated under reduced pressure and the product 1200-E was maintained as a 0.2M solution.
Name
amine hydrochloride
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([CH2:8][S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:15](=O)(O)[O-:16].[Na+]>ClCCl>[N:1]([C:2]1([CH2:8][S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)=[C:15]=[O:16] |f:1.2|

Inputs

Step One
Name
amine hydrochloride
Quantity
520 mg
Type
reactant
Smiles
NC1(CCCCC1)CS(=O)(=O)N(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 10 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
Phosgene (10 mL of 20% solution in toluene) was added to the organic layer (lower layer) in one portion
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred immediately
ADDITION
Type
ADDITION
Details
after addition for 10 min at 0° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
further stirred at room temp for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with 100 mL of dichloromethane and layers
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with 50 mL of cold aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
ADDITION
Type
ADDITION
Details
diluted with 15 mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the product 1200-E was maintained as a 0.2M solution

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N(=C=O)C1(CCCCC1)CS(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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